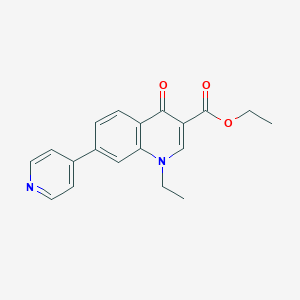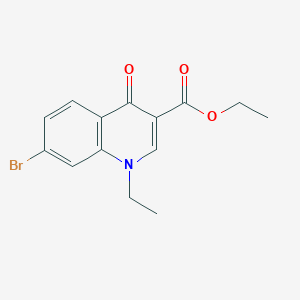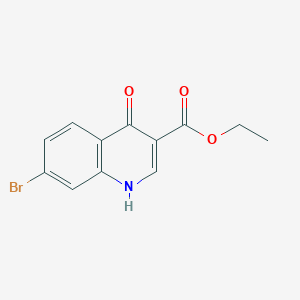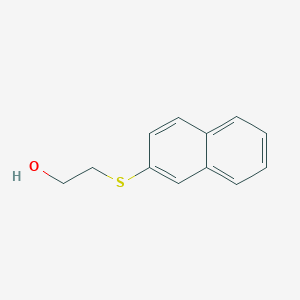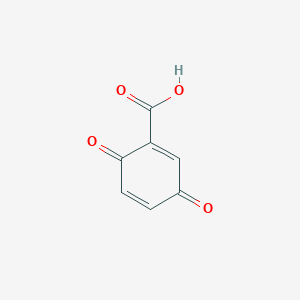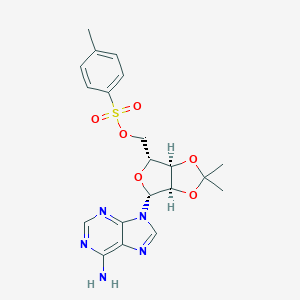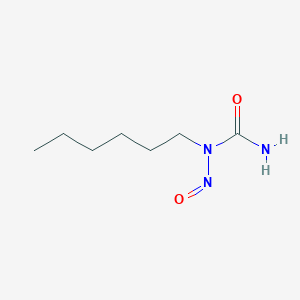
1-Hexyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-1-nitrosourea (HNU) is a chemical compound that is commonly used in scientific research to induce DNA damage. It is a member of the nitrosourea family of compounds, which are known to be potent alkylating agents. HNU is used in various fields of research, including cancer biology, neurobiology, and genetics.
Mécanisme D'action
1-Hexyl-1-nitrosourea acts as an alkylating agent, which means that it can react with DNA and other cellular components to form covalent bonds. This can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription. 1-Hexyl-1-nitrosourea can also induce DNA cross-linking, which can lead to cell death.
Effets Biochimiques Et Physiologiques
1-Hexyl-1-nitrosourea can induce a range of biochemical and physiological effects in cells. These effects include DNA damage, cell cycle arrest, apoptosis, and necrosis. 1-Hexyl-1-nitrosourea can also induce oxidative stress and inflammation, which can contribute to cellular damage and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hexyl-1-nitrosourea in lab experiments is its potent ability to induce DNA damage. This allows researchers to study the effects of DNA damage on cellular processes in a controlled environment. However, 1-Hexyl-1-nitrosourea can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-Hexyl-1-nitrosourea. One area of interest is the development of new methods for synthesizing 1-Hexyl-1-nitrosourea and other nitrosourea compounds. Another area of interest is the use of 1-Hexyl-1-nitrosourea in combination with other DNA-damaging agents to study the effects of multiple types of DNA damage on cellular processes. Additionally, there is a need for further research on the biochemical and physiological effects of 1-Hexyl-1-nitrosourea on different cell types and in different disease models.
Méthodes De Synthèse
1-Hexyl-1-nitrosourea can be synthesized by reacting hexylamine with nitrous acid. The reaction results in the formation of a nitrosourea compound that can be purified and used in research applications.
Applications De Recherche Scientifique
1-Hexyl-1-nitrosourea is widely used in scientific research to induce DNA damage in cells. This damage can be used to study the mechanisms of DNA repair, cell cycle regulation, and cell death. 1-Hexyl-1-nitrosourea is also used to study the effects of DNA damage on gene expression and protein synthesis.
Propriétés
Numéro CAS |
18774-85-1 |
|---|---|
Nom du produit |
1-Hexyl-1-nitrosourea |
Formule moléculaire |
C7H15N3O2 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-hexyl-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O2/c1-2-3-4-5-6-10(9-12)7(8)11/h2-6H2,1H3,(H2,8,11) |
Clé InChI |
JQPBCNVLZQUNCT-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C(=O)N)N=O |
SMILES canonique |
CCCCCCN(C(=O)N)N=O |
Autres numéros CAS |
18774-85-1 |
Synonymes |
1-Hexyl-1-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



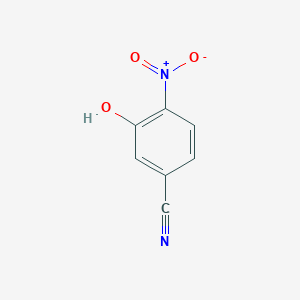
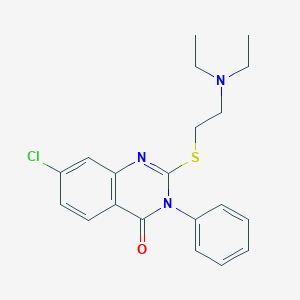
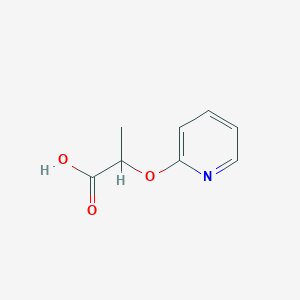
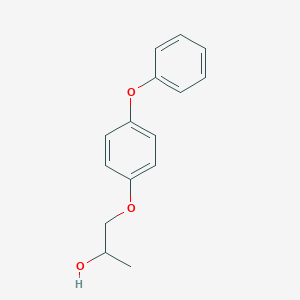
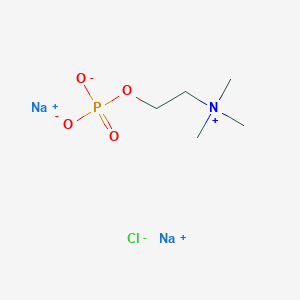
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
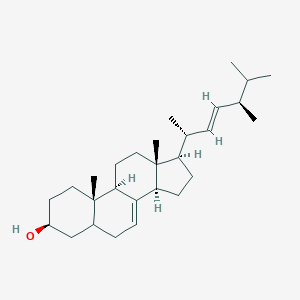
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
